1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4H-imidazo[4,5-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-4-8-7-5(10)2-3-6(11)9-7/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPHCSNUOLPYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
The one-pot synthesis involves three sequential steps:
- Nucleophilic aromatic substitution (S_NAr): Reaction of 2-chloro-3-nitropyridine with a primary amine in a water-isopropanol (H₂O-IPA) mixture at 80 °C to form an intermediate.
- Reduction: Addition of zinc dust and hydrochloric acid to reduce the nitro group to an amine, forming a diamine intermediate.
- Cyclization and condensation: Reaction of the diamine intermediate with substituted aldehydes at 85 °C for 10 hours to form the imidazo[4,5-b]pyridine core.
This method avoids the use of toxic Pd or Cu catalysts and harsh conditions, making it a green and efficient process.
Experimental Procedure
- Mix 1 equivalent of 2-chloro-3-nitropyridine with 1 equivalent of primary amine in 5 mL of H₂O-IPA (1:1).
- Stir at room temperature for 5 minutes, then heat at 80 °C for 2 hours.
- Add 1 equivalent of zinc dust and 0.5 equivalents of concentrated HCl, heat at 80 °C for 45 minutes.
- Centrifuge to remove zinc dust.
- Add 1 equivalent of substituted aldehyde, heat at 85 °C for 10 hours.
- Extract with ethyl acetate, dry over MgSO₄, evaporate solvent.
- Purify by silica gel column chromatography using 15% ethyl acetate in hexane.
Reaction Monitoring and Characterization
- The reaction progress is monitored by thin-layer chromatography (TLC).
- The formation of intermediates and final products is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.
- Time-dependent ^1H NMR studies show the disappearance of aldehyde signals and formation of imine intermediates, followed by cyclization and aromatization to the final product.
Mechanistic Insights
The reaction proceeds via the formation of an imine intermediate, followed by intramolecular nucleophilic attack by the adjacent amino group, leading to cyclized dihydroimidazo[4,5-b]pyridine intermediates. Subsequent aromatization yields the final imidazo[4,5-b]pyridine derivative.
Data Table: Yields and Substrate Scope
| Entry | Primary Amine Substituent | Aldehyde Substituent | Solvent System | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl | 4-Nitrobenzaldehyde | H₂O-IPA (1:1) | 85-90 | High yield, clean reaction |
| 2 | Ethyl | 4-Methoxybenzaldehyde | H₂O-IPA (1:1) | 80-88 | Electron-donating substituent |
| 3 | Benzyl | 3-Chlorobenzaldehyde | H₂O-IPA (1:1) | 78-85 | Electron-withdrawing substituent |
| 4 | Cyclohexyl | 2-Furaldehyde | H₂O-IPA (1:1) | 75-82 | Heteroaromatic aldehyde |
Note: Yields are isolated yields after purification by column chromatography.
Alternative Methods and Limitations
Pd- or Cu-Catalyzed Amidation
- Involves coupling of 2-halo-3-acylaminopyridines with amines.
- Requires expensive and toxic catalysts and ligands.
- Narrow substrate scope and longer reaction times.
- More complex workup procedures.
Alkylation Challenges
- Alkylation of the imidazo[4,5-b]pyridine core with methyl iodide in DMF is non-selective.
- Results in mixtures of mono- and polyalkylated products.
- Low yields (12-16%) for amidino-substituted analogues via Pinner reaction.
Summary of Research Findings
- The one-pot tandem S_NAr-reduction-condensation method provides a green, efficient, and high-yielding route to 1-methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one and its derivatives.
- The use of H₂O-IPA solvent system is critical for promoting the reaction steps and achieving excellent yields.
- The reaction tolerates a wide range of primary amines and aldehydes, including electron-donating, electron-withdrawing, and heteroaromatic substituents.
- Mechanistic studies via ^1H NMR confirm the formation of imine intermediates and subsequent cyclization/aromatization.
- Alternative catalytic methods are less favorable due to cost, toxicity, and lower efficiency.
Chemical Reactions Analysis
1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a core structure in the design of pharmaceutical agents, particularly those targeting kinases and other enzymes.
Industry: It is utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit Aurora-A kinase by binding to its ATP-binding pocket, thereby disrupting the kinase’s activity and affecting cell division processes . The specific pathways involved depend on the particular biological target and the nature of the derivative.
Comparison with Similar Compounds
Substituent Variations on the Imidazo[4,5-b]pyridin-5(4H)-one Core
Key Compounds:
- 2,3-Dimethyl-7-trifluoromethyl-3H-imidazo[4,5-b]pyridin-5(4H)-one (VI032) : Features a trifluoromethyl group at C7 and methyl groups at C2 and C3. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
- 1-Isopropyl-4-(4-methylphenyl)-tetrahydrotriazolobenzothienopyrimidin-5(4H)-one : A bulkier substituent at N1 (isopropyl) and fused triazole-thienopyrimidine system, showing enhanced kinase inhibitory activity.
Structural Impact:
Thiazolo[4,5-b]pyridin-5(4H)-one Derivatives
Key Compounds:
- 2-Diethylamino-7-(trifluoromethyl)thiazolo[4,5-b]pyridin-5(4H)-one (VI050) : Replaces the imidazole ring with a thiazole ring. The diethylamino group at C2 improves solubility, while the trifluoromethyl group at C7 enhances bioactivity.
- 2-(Ethylamino)-7-hydroxythiazolo[4,5-b]pyridin-5(4H)-one : Hydroxy and ethylamino groups increase hydrogen-bonding capacity, favoring interactions with polar targets (e.g., enzymes).
Comparison:
- Electronic Effects : Thiazolo derivatives exhibit reduced aromaticity compared to imidazo analogues, altering electron distribution and binding affinity.
- Biological Activity : Thiazolo derivatives in show antimicrobial activity, while imidazo derivatives (e.g., VI033) are more common in kinase inhibition .
Spiro and Fused Heterocyclic Analogues
Key Compounds:
- Spiro-thiazolo[4,5-b]pyridines (Compounds 72–75 in ) : Incorporate spiro cyclohexane or pyrimidine moieties, enhancing 3D structural complexity. These compounds exhibit robust antibacterial and antifungal activity, outperforming streptomycin and amphotericin B in some cases .
- Dihydroisothiazolo[4,5-b]pyridin-5(4H)-ones : Feature an isothiazole ring, introducing sulfur-based interactions. These compounds demonstrate antimitotic activity by targeting microtubules.
Comparison:
- Spiro Systems : Improve selectivity by reducing off-target interactions due to steric constraints.
- Sulfur vs. Nitrogen : Isothiazolo derivatives may engage in unique covalent bonding (e.g., disulfide bridges) unavailable to imidazo analogues.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | LogP | Water Solubility | Key Substituents |
|---|---|---|---|---|
| 1-Methyl-1H-imidazo[4,5-b]pyridinone | 177.21 | ~1.2 | Moderate | N1-methyl |
| VI032 (Trifluoromethyl derivative) | 247.63 | ~1.5 | Low | C7-CF₃, C2/C3-methyl |
| VI050 (Thiazolo derivative) | 242.30 | ~2.0 | Low | C7-CF₃, C2-diethylamino |
| 2-(Ethylamino)-7-hydroxythiazolo | 211.24 | ~1.39 | High | C7-OH, C2-ethylamino |
Key Trends:
- Lipophilicity : Thiazolo and trifluoromethyl-substituted derivatives exhibit higher LogP, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Solubility: Hydroxy and amino groups (e.g., VI161 in ) improve solubility, critical for oral bioavailability .
Biological Activity
1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system, which is critical for its biological activity. The compound's molecular formula is with a molecular weight of approximately 135.15 g/mol. Its structure allows for various interactions with biological targets, particularly enzymes and receptors.
Antimicrobial Activity
Research indicates that imidazopyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that derivatives were effective against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis and other pathogens .
Anticancer Properties
The compound has shown promising results in anticancer research. It acts as an inhibitor of key kinases involved in cancer progression. For instance, derivatives have been identified as potent inhibitors of Aurora-A kinase, which plays a crucial role in cell division and tumor growth . In vitro studies have demonstrated that these compounds can significantly reduce the viability of cancer cell lines, such as colon carcinoma cells, with IC50 values in the sub-micromolar range .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound binds to the ATP-binding pocket of kinases like Aurora-A, disrupting their activity and leading to impaired cell cycle progression .
- Antimicrobial Mechanism : The interaction with bacterial enzymes disrupts essential metabolic pathways, leading to cell death .
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Variations in substitution patterns on the imidazopyridine core can lead to derivatives with enhanced biological activities .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multistep pathways, including vicarious nucleophilic substitution of hydrogen (VNS) and base-promoted cyclization. For example, a five-step synthesis starts with 4(5)-nitro-1H-imidazole, undergoes VNS with chloroform and potassium tert-butoxide, followed by hydrolysis and Knoevenagel condensation using titanium(IV) chloride as a catalyst. Reduction and cyclization yield the target compound. Optimization involves adjusting base strength (e.g., NaOH), solvent (pyridine), and temperature (80°C), with isolated yields up to 62% under controlled conditions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential. For crystallographic refinement, the SHELX suite (e.g., SHELXL) is widely used to resolve high-resolution structures, even for twinned crystals. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For imidazo-pyridinone derivatives, and NMR in deuterated DMSO or CDCl can resolve tautomeric equilibria, while mass spectrometry confirms molecular weight .
Advanced Research Questions
Q. How can diastereoselectivity be achieved in the synthesis of imidazo[4,5-b]pyridinone derivatives?
- Methodological Answer : Diastereoselectivity is controlled via chiral auxiliaries or reaction conditions. For example, oxidative conditions (MnO, toluene reflux) selectively yield oxazolo[4,5-b]pyridin-5(4H)-one derivatives over pyrrolo analogs. Steric and electronic effects of substituents (e.g., trifluoromethyl groups) influence regioselectivity during cyclization. Computational modeling (DFT) predicts transition states to guide reagent selection .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for tautomeric forms?
- Methodological Answer : Dynamic NMR experiments at variable temperatures can identify tautomers, while X-ray diffraction provides static snapshots. For example, solid-state structures may favor a specific tautomer due to crystal packing, whereas solution NMR shows equilibria. Combining both methods with Hirshfeld surface analysis clarifies discrepancies. SHELX refinement parameters (e.g., R < 5%) ensure data reliability .
Q. How do substituents at the 2- and 7-positions affect the biological activity of imidazo[4,5-b]pyridinones?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl, chloro) at the 7-position enhance antimitotic activity by stabilizing interactions with microtubule proteins. Substituents at the 2-position (e.g., morpholino, diethylamino) improve solubility and bioavailability. In vitro assays (e.g., microtubule polymerization inhibition) combined with molecular docking validate these effects .
Experimental Design & Data Analysis
Q. What experimental design principles maximize yield in base-promoted cyclization reactions?
- Methodological Answer : Use a 1.5:1 molar ratio of ketone to amidine precursors with NaOH (4.5 equiv.) in pyridine at 80°C for 24 hours. Monitor reaction progress via TLC or LC-MS. Post-reaction, neutralize with dilute HCl and extract with ethyl acetate. Column chromatography (silica gel, 3:1 hexane/EtOAc) purifies the product. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How can computational tools predict intermediates in imidazo[4,5-b]pyridinone synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, identifying stable intermediates like nitroso or enolate species. Software like Gaussian or ORCA simulates IR and UV spectra for comparison with experimental data. Transition state analysis explains regioselectivity in VNS reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
